Cas no 1805997-95-8 (2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)

2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile
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- インチ: 1S/C9H7ClF2N2O/c10-3-7-8(15)5(1-2-13)6(4-14-7)9(11)12/h4,9,15H,1,3H2
- InChIKey: MFGXWFREYBJNDI-UHFFFAOYSA-N
- SMILES: ClCC1C(=C(CC#N)C(C(F)F)=CN=1)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- XLogP3: 1.2
- トポロジー分子極性表面積: 56.9
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029025572-250mg |
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile |
1805997-95-8 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029025572-500mg |
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile |
1805997-95-8 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
Alichem | A029025572-1g |
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile |
1805997-95-8 | 95% | 1g |
$3,068.70 | 2022-04-01 |
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrileに関する追加情報
Introduction to 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile (CAS No. 1805997-95-8)
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile, identified by its CAS number 1805997-95-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its biological activity and versatility in drug development. The unique arrangement of functional groups within its molecular framework, including a chloromethyl substituent, a difluoromethyl group, and a hydroxy moiety, positions it as a promising intermediate in the synthesis of novel therapeutic agents.
The chloromethyl group (–CH₂Cl) at the 2-position of the pyridine ring introduces reactivity that is highly valuable for further functionalization. This group can undergo nucleophilic substitution reactions, allowing for the introduction of various pharmacophores that may enhance binding affinity or metabolic stability in drug candidates. The presence of a difluoromethyl group (–CF₂) at the 5-position is particularly noteworthy, as this substitution pattern is frequently employed in medicinal chemistry to improve lipophilicity, metabolic stability, and binding interactions with biological targets. Additionally, the hydroxy group (–OH) at the 3-position provides a site for hydrogen bonding interactions, which can be critical for optimizing drug-receptor interactions.
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile has been explored in several cutting-edge research studies aimed at developing innovative treatments for various diseases. Recent advancements in structure-activity relationship (SAR) studies have highlighted its potential as a precursor for kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The combination of electron-withdrawing and electron-donating groups within its structure allows for fine-tuning of physicochemical properties, making it an attractive scaffold for designing molecules with enhanced pharmacokinetic profiles.
In the realm of drug discovery, the nitrile group (–CN) at the 4-position contributes to the overall polarity and solubility of the compound, which are essential factors for oral bioavailability and cellular uptake. Researchers have leveraged this compound to develop novel analogs with improved efficacy and reduced toxicity compared to existing therapies. For instance, studies have demonstrated its utility in generating inhibitors that selectively modulate pathways implicated in inflammatory diseases and neurodegenerative disorders. The difluoromethyl group, in particular, has been shown to enhance binding affinity by stabilizing key interactions within the active site of target enzymes.
The synthesis of 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and regioselective functionalization strategies, have been employed to construct its complex framework efficiently. These synthetic approaches not only highlight the compound's synthetic accessibility but also underscore its importance as a building block in modern medicinal chemistry.
Recent computational studies have further elucidated the mechanistic aspects of how modifications to this compound can influence its biological activity. Molecular docking simulations have revealed that subtle changes in electronic distribution or steric hindrance can significantly impact binding interactions with therapeutic targets. This underscores the importance of rational design strategies when developing derivatives based on this scaffold. Additionally, spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been instrumental in characterizing structural motifs and confirming regioisomerism, ensuring that researchers are working with chemically well-defined entities.
The pharmaceutical industry has taken notice of 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile due to its broad applicability across multiple therapeutic areas. Preclinical studies have demonstrated promising results in models of oncology, where derivatives of this compound exhibit potent inhibitory effects on tumor growth by disrupting aberrant signaling pathways. Furthermore, preliminary investigations into its anti-inflammatory properties suggest that it may serve as a lead compound for developing treatments targeting chronic inflammatory conditions such as rheumatoid arthritis and Crohn's disease.
The role of difluoromethyl groups in enhancing metabolic stability has been particularly emphasized in recent literature. These groups are known to reduce susceptibility to oxidative degradation by enzymes such as cytochrome P450 monooxygenases, thereby prolonging the half-life of drugs in vivo. This attribute makes 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile an attractive candidate for further development into long-acting therapeutics that require less frequent dosing.
In conclusion,2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile (CAS No. 1805997-95-8) represents a versatile and potent intermediate with significant potential in pharmaceutical research and development. Its unique structural features enable diverse functionalization strategies while offering favorable physicochemical properties suitable for drug design. As advancements continue to emerge from academic laboratories and industrial research teams,this compound is poised to play an increasingly important role in shaping next-generation therapeutics across various disease indications.
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